REACTION_CXSMILES
|
[CH:1]1[C:6](/[CH:7]=[CH:8]/[C:9]([OH:11])=[O:10])=[CH:5][CH:4]=[C:3]([OH:12])[CH:2]=1.S(=O)(=O)(O)O.[CH3:18]O>>[OH:12][C:3]1[CH:4]=[CH:5][C:6]([CH:7]=[CH:8][C:9]([O:11][CH3:18])=[O:10])=[CH:1][CH:2]=1
|
Name
|
|
Quantity
|
51.2 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1/C=C/C(=O)O)O
|
Name
|
|
Quantity
|
330 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
Subsequently the majority of the methanol (about 200 ml) was distilled off
|
Type
|
ADDITION
|
Details
|
was poured into 1.3 l of ice-water
|
Type
|
FILTRATION
|
Details
|
The separated ester was filtered off under suction
|
Type
|
WASH
|
Details
|
washed in succession with cold water, with a small amount of cold NaHCO3 solution and again with cold water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying at 50° C. in a water-jet vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C=CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[C:6](/[CH:7]=[CH:8]/[C:9]([OH:11])=[O:10])=[CH:5][CH:4]=[C:3]([OH:12])[CH:2]=1.S(=O)(=O)(O)O.[CH3:18]O>>[OH:12][C:3]1[CH:4]=[CH:5][C:6]([CH:7]=[CH:8][C:9]([O:11][CH3:18])=[O:10])=[CH:1][CH:2]=1
|
Name
|
|
Quantity
|
51.2 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1/C=C/C(=O)O)O
|
Name
|
|
Quantity
|
330 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
Subsequently the majority of the methanol (about 200 ml) was distilled off
|
Type
|
ADDITION
|
Details
|
was poured into 1.3 l of ice-water
|
Type
|
FILTRATION
|
Details
|
The separated ester was filtered off under suction
|
Type
|
WASH
|
Details
|
washed in succession with cold water, with a small amount of cold NaHCO3 solution and again with cold water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying at 50° C. in a water-jet vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C=CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[C:6](/[CH:7]=[CH:8]/[C:9]([OH:11])=[O:10])=[CH:5][CH:4]=[C:3]([OH:12])[CH:2]=1.S(=O)(=O)(O)O.[CH3:18]O>>[OH:12][C:3]1[CH:4]=[CH:5][C:6]([CH:7]=[CH:8][C:9]([O:11][CH3:18])=[O:10])=[CH:1][CH:2]=1
|
Name
|
|
Quantity
|
51.2 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1/C=C/C(=O)O)O
|
Name
|
|
Quantity
|
330 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
Subsequently the majority of the methanol (about 200 ml) was distilled off
|
Type
|
ADDITION
|
Details
|
was poured into 1.3 l of ice-water
|
Type
|
FILTRATION
|
Details
|
The separated ester was filtered off under suction
|
Type
|
WASH
|
Details
|
washed in succession with cold water, with a small amount of cold NaHCO3 solution and again with cold water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying at 50° C. in a water-jet vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C=CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |